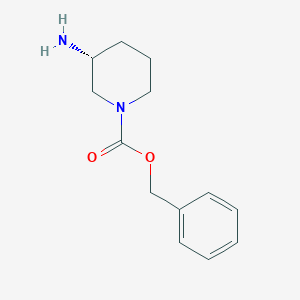

(R)-1-Cbz-3-aminopiperidine

Übersicht

Beschreibung

(R)-1-Cbz-3-aminopiperidine is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

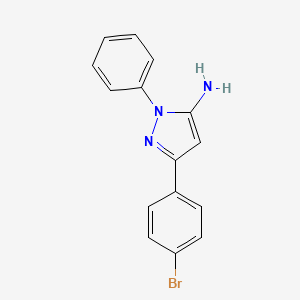

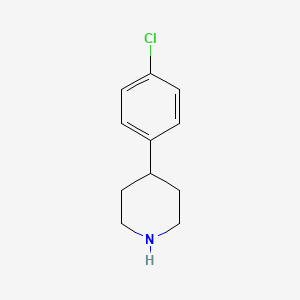

(R)-1-Cbz-3-aminopiperidine is a key component in the synthesis of 4-substituted 3-aminopiperidines, compounds with significant potential for biological activity. Notably, it is derived from simple materials like pyridine and benzyl chloride in a scalable multigram synthesis (Schramm, Pavlova, Hoenke, & Christoffers, 2009). Moreover, orthogonally N-protected (Boc and Cbz) 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines, synthesized from piperidine building blocks, present new scaffolds for combinatorial chemistry (Schramm, Saak, Hoenke, & Christoffers, 2010).

Enzyme-Catalyzed Synthesis

Enzyme cascades involving galactose oxidase and imine reductase variants have been used to convert N-Cbz-protected l-ornithinol and l-lysinol to l-3-N-Cbz-aminopiperidine and l-3-N-Cbz-aminoazepane, achieving high enantiopurity (Ford et al., 2020).

Kinetic Resolution and Enantioselectivity

The use of a protecting group concept, such as 1-N-Cbz protection, has shown to substantially enhance the rate and enantioselectivity in ω-transaminase-catalyzed kinetic resolutions of 3-aminopiperidine derivatives (Höhne, Robins, & Bornscheuer, 2008).

Resolution with Optically Active Agents

(R)-3-aminopiperidine, a key intermediate for several pharmaceuticals, has been successfully resolved from racemic 3-aminopiperidine using enantiomerically pure resolving agents like (R)-CPA, achieving high yield and enantiomeric excess (Sun et al., 2021).

Fluorogenic Substrates for Proteinases

Cbz-blocked amino acids, including those with the Cbz-3-aminopiperidine structure, have been synthesized as substrates for serine proteinases. These substrates have shown high specificity and potential usefulness for studying serine proteinases (Leytus, Patterson, & Mangel, 1983).

Other Applications

Additional research applications of this compound involve its use in the synthesis of various compounds, including nucleoside and nucleotide analogues, chiral α-hydrazino acids, and in the asymmetric Strecker-type reaction of alpha-aryl ketones (Niederer, Kapron, & Vederas, 1993); (Jeffery, Kim, & Wiemer, 2000); (Ma, Tian, & Zou, 1999).

Eigenschaften

IUPAC Name |

benzyl (3R)-3-aminopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c14-12-7-4-8-15(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,14H2/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBFBPDLWODIXHK-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363799 | |

| Record name | (R)-1-Cbz-3-aminopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044560-96-4 | |

| Record name | (R)-1-Cbz-3-aminopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Aminophenyl)thio]acetamide](/img/structure/B1270640.png)

![3-Chloro-5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1270643.png)

![6-(Isopropylthio)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B1270647.png)

![2-amino-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1270660.png)

methanone](/img/structure/B1270661.png)

![ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate](/img/structure/B1270670.png)